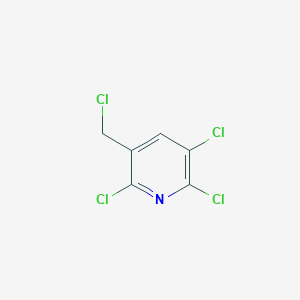

2,3,6-Trichloro-5-(chloromethyl)pyridine

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry

The story of pyridine chemistry began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones to high temperatures. acs.org He named the substance "pyridine" from the Greek words pyr (fire) and idine (a suffix for aromatic bases), alluding to its discovery through destructive distillation. wikipedia.orgnih.gov For several decades, coal tar was the primary source of pyridine. britannica.com

The chemical structure of pyridine, a six-membered aromatic ring containing one nitrogen atom, was a subject of debate until it was elucidated independently by Wilhelm Körner in 1869 and James Dewar in 1871. wikipedia.orgnih.gov They proposed that its structure is analogous to benzene, with one C-H group replaced by a nitrogen atom. wikipedia.org

The late 19th and early 20th centuries saw the development of foundational synthetic methods that are still relevant today. In 1881, Arthur Rudolf Hantzsch developed the first major synthesis of pyridine derivatives, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.orgnih.gov Later, in 1924, Aleksei Chichibabin reported an improved synthesis from aldehydes and ammonia, a method that forms the basis for several industrial routes. acs.orgwikipedia.org These pioneering efforts paved the way for the systematic exploration and production of a vast array of pyridine derivatives.

Significance of Halogenated Pyridine Derivatives in Organic Synthesis and Applied Chemistry

Halogenated pyridines are a cornerstone of modern organic synthesis, primarily serving as highly valuable intermediates. asianpubs.orgnih.gov The presence of halogen atoms on the pyridine ring significantly influences its chemical reactivity, enabling a wide range of subsequent chemical transformations. nih.gov The carbon-halogen bond acts as a versatile functional handle, allowing for the introduction of other groups through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling. nih.govresearchgate.net

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less susceptible to standard electrophilic aromatic substitution compared to benzene. nih.gov Halogenation often requires harsh conditions. nih.gov However, the development of selective halogenation methods has been a key area of research, providing access to specific isomers that are crucial for targeted synthesis. nih.govresearchgate.netchemrxiv.org

The importance of these compounds is most evident in the agrochemical and pharmaceutical industries. nih.govasianpubs.orgresearchgate.net Many commercial herbicides, fungicides, and insecticides are synthesized from polychlorinated pyridine precursors. asianpubs.orghuimengchem.cn Similarly, numerous pharmaceuticals contain the pyridine moiety, and halogenated pyridines are essential starting materials for their synthesis. nih.govnih.gov

Positioning of 2,3,6-Trichloro-5-(chloromethyl)pyridine as a Key Intermediate

The compound this compound is a polychlorinated derivative of 3-picoline (3-methylpyridine). Its primary role in applied chemistry is as a synthetic intermediate. While direct research on this specific molecule is limited in mainstream literature, its position can be understood from the synthesis pathways of more complex and commercially significant compounds.

Specifically, it is a precursor in the manufacturing of other chemical intermediates. For instance, the synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (B6317128) (TCTCMP), an important intermediate for certain pesticides, can be achieved through the multi-step chlorination of 2-chloro-5-chloromethyl pyridine (CCMP). asianpubs.orgresearchgate.netasianpubs.org The synthesis involves the chlorination of the methyl group, suggesting that this compound would be a transient species in the progression from a monochlorinated methyl group to a trichlorinated one.

Table 1: Synthesis Pathway Leading to Polychlorinated Pyridines

| Starting Material | Intermediate(s) | Final Product Example | Application of Final Product |

| 2-chloro-5-chloromethyl pyridine (CCMP) | 2-chloro-5-(trichloromethyl)pyridine (B1585791) (CTCMP) | 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) | Intermediate for pesticides asianpubs.org |

| Nicotinic Acid | 2-chloro-5-(trichloromethyl)pyridine, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) | 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF) | Intermediate for fungicides like Fluazinam google.com |

| 3-Picoline | 2-chloro-5-methylpyridine (B98176) | 2,3-dichloro-5-(trichloromethyl)pyridine | Intermediate for crop-protection products nih.gov |

This table illustrates common synthetic routes where chlorinated picoline derivatives are key intermediates.

Overview of Research Directions Pertaining to Polyhalogenated Pyridine Systems

Current research into polyhalogenated pyridine systems is driven by the need for more efficient, selective, and environmentally benign synthetic methods, as well as the discovery of new applications.

A significant area of focus is the development of novel catalytic systems and reagents for regioselective halogenation. nih.govresearchgate.net Researchers are designing methods to install halogen atoms at specific positions on the pyridine ring under milder conditions, which is challenging due to the ring's electronic properties. nih.govznaturforsch.com This includes using specially designed phosphine (B1218219) reagents to achieve 4-position halogenation. nih.govresearchgate.netchemrxiv.org

Another active research front is the functionalization of polyhalogenated pyridines. znaturforsch.comrsc.org Once synthesized, these compounds serve as platforms for creating highly substituted pyridine derivatives through techniques like metal-halogen exchange followed by cross-coupling reactions. znaturforsch.com This allows for the construction of complex molecules with potential biological activity. znaturforsch.com The "halogen dance," a base-catalyzed rearrangement of halogens on the pyridine ring, is also being explored as a synthetic tool to access otherwise difficult-to-make isomers. clockss.org

Furthermore, there is ongoing exploration into the applications of these compounds. In agrochemistry, research continues to develop new pesticides derived from polyhalogenated pyridines, aiming for higher efficacy and better environmental profiles. huimengchem.cnnih.gov In materials science, the unique electronic properties of these compounds are being investigated for potential use in functional materials. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRWKOIUYLWSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,6 Trichloro 5 Chloromethyl Pyridine and Analogues

Precursor Synthesis and Preparative Routes for Polychlorinated Pyridines

The foundation for producing highly chlorinated pyridines lies in the selection and preparation of appropriate starting materials. Monochlorinated pyridines and methylpyridines (picolines) are common precursors that undergo extensive derivatization.

A primary route to obtaining polychlorinated pyridines involves the further chlorination of less-chlorinated pyridine (B92270) compounds. A key example is the synthesis of the analogue 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) (TCTCMP) starting from 2-chloro-5-chloromethylpyridine (CCMP). asianpubs.orgresearchgate.net This transformation is typically achieved through a two-step chlorination process using chlorine gas. asianpubs.orgresearchgate.net

In the first step, the chloromethyl side chain of CCMP is exhaustively chlorinated to a trichloromethyl group. asianpubs.orgresearchgate.net This reaction is often performed under reflux conditions and may be initiated by ultraviolet (UV) light, leading to the formation of 2-chloro-5-(trichloromethyl)pyridine (B1585791) (CTCMP). asianpubs.orgresearchgate.net The second step involves the chlorination of the pyridine ring itself. The intermediate, CTCMP, is subjected to further chlorination at high temperatures to introduce additional chlorine atoms onto the heterocyclic ring, yielding the final polychlorinated product. asianpubs.orgresearchgate.net This second step often requires a catalyst to proceed efficiently. asianpubs.orgresearchgate.net

2-chloro-5-chloromethylpyridine itself is a valuable intermediate used in the synthesis of various pesticides. chemicalbook.com Its synthesis can be achieved through different routes, including the one-step chlorination of 3-methylpyridine (B133936) over a supported palladium chloride catalyst. patsnap.com

β-Picoline (3-methylpyridine) is a fundamental raw material for producing a wide array of chlorinated pyridines. nih.govyoutube.com Through various chlorination processes, both the pyridine ring and the methyl group can be substituted with chlorine atoms. The direct chlorination of β-picoline can lead to a mixture of chlorinated picolines and pyridines. google.comgoogle.com

For instance, reacting β-picoline with chlorine in the gas phase at high temperatures (300–500 °C) can produce 2-chloro-5-trichloromethyl pyridine. google.com Further chlorination of these partially chlorinated intermediates is a common strategy. Intermediates such as 2-chloro-5-(trichloromethyl)pyridine and 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986) can be selectively chlorinated in the vapor phase to yield highly valuable products like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) and 2,3,5,6-tetrachloropyridine. google.comepo.orggoogle.com

The process conditions, including temperature and the ratio of chlorine to the picoline substrate, are critical in determining the composition of the final product mixture. google.com

Chlorination Strategies for Pyridine Ring and Alkyl Side Chains

The introduction of chlorine atoms onto the pyridine nucleus and its side chains can be accomplished through several distinct methodologies, each with specific advantages regarding selectivity, yield, and operating conditions.

Liquid-phase chlorination is a widely used method for producing polychlorinated pyridines. This technique typically involves reacting a pyridine-based substrate with chlorine gas in a liquid medium at elevated temperatures. google.comgoogle.com Non-catalytic liquid-phase chlorination of β-picoline or its hydrochloride salt can be carried out at temperatures of at least 190°C in a suitable diluent. google.com To achieve high yields of polychlorinated products, a significant excess of chlorine is often used, with weight ratios of chlorine to picoline being at least 5:1. google.com

The process can be staged, with an initial chlorination in a primary reactor followed by further reaction in finishing reactors to achieve the desired level of chlorination. google.com This method can convert intermediates like 2,6-dichloro-3-trichloromethyl pyridine into more highly chlorinated compounds such as 2,3,6-trichloro pyridine and subsequently to 2,3,5,6-tetrachloro pyridine. google.com

The table below summarizes typical conditions for liquid-phase chlorination of picoline derivatives.

| Starting Material | Phase | Temperature | Catalyst | Key Products |

| β-Picoline | Liquid | ≥ 190°C | None | Mixtures of chlorinated pyridines and picolines |

| α-Picoline | Liquid | 100°C - 250°C | None | 6-chloro-2-trichloromethyl pyridine |

| Pyridine Hydrochloride | Liquid | 95°C - 225°C | None | Polychlorinated Pyridines |

This table presents generalized data compiled from multiple sources. google.comgoogle.compatentcut.com

Vapor-phase, or gas-phase, chlorination offers an alternative to liquid-phase methods and is particularly useful for achieving high levels of chlorination. epo.orggoogle.com In this process, the vaporized pyridine substrate is mixed with chlorine gas, often in the presence of an inert diluent gas like nitrogen or argon, and passed through a high-temperature reactor. epo.orggoogle.com

Temperatures for vapor-phase chlorination are generally high, often ranging from 250°C to 450°C. google.comepo.org Controlling the temperature is crucial, as excessively high temperatures can lead to over-chlorination, producing undesirable by-products like pentachloropyridine (B147404) and reducing the selectivity of the reaction. epo.org

One advanced technique involves a two-stage reaction zone. The reactants first pass through a controlled "hot spot" at a high temperature (350°C to 500°C) before moving into a second, cooler zone (100°C to 340°C). google.comgoogleapis.com This approach has been shown to improve the selectivity of chlorination for pyridine and its derivatives. google.comgoogleapis.com

The table below outlines typical conditions for the vapor-phase chlorination of pyridine derivatives.

| Starting Material | Phase | Temperature | Catalyst | Key Products |

| Polychlorinated β-picolines | Vapor | 250°C - 450°C | Lewis Acid Halide | 2,3,5,6-Tetrachloropyridine |

| α-Picoline | Vapor | 200°C - 500°C | Various | 2,3,6-Trichloropyridine |

| 3-Cyanopyridine | Vapor | 350°C - 420°C (Hot Spot) | None | 2-Chloro-5-cyanopyridine |

This table presents generalized data compiled from multiple sources. epo.orggoogle.comgoogle.com

The use of catalysts can significantly enhance the rate and selectivity of chlorination reactions. Both liquid- and vapor-phase processes can benefit from catalysis.

A notable example is the use of tungsten hexachloride (WCl₆) as a catalyst in the synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine (TCTCMP) from 2-chloro-5-(trichloromethyl)pyridine (CTCMP). asianpubs.orgresearchgate.net In this liquid-phase reaction, CTCMP is chlorinated at approximately 175°C in the presence of WCl₆ to facilitate the addition of chlorine atoms to the pyridine ring. asianpubs.orgresearchgate.net

In vapor-phase processes, catalysts are often deposited on solid supports. For instance, the selective chlorination of polychlorinated β-picolines can be achieved using Lewis acid halide catalysts, such as zinc chloride, on a montmorillonite (B579905) clay support. epo.org Another example is the use of a supported palladium chloride catalyst for the direct, one-step synthesis of 2-chloro-5-chloromethyl pyridine from 3-methylpyridine and chlorine gas. patsnap.com These catalytic systems are designed to improve yields and direct the chlorination to specific positions on the pyridine ring. patsnap.comepo.org

Radical Chlorination Processes

Radical chlorination is a fundamental method for the introduction of chlorine atoms onto the side chain of methylpyridines, a key step in the synthesis of chloromethylated pyridines. This process typically involves the reaction of a methylpyridine derivative with a chlorinating agent, initiated by light (photochlorination) or a radical initiator. numberanalytics.comwikipedia.org

The synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine, a closely related analogue, can be achieved through a two-step chlorination of 2-chloro-5-chloromethyl pyridine (CCMP). asianpubs.org The initial step involves the radical chlorination of the chloromethyl group to a trichloromethyl group. This transformation is carried out under reflux conditions in the presence of ultraviolet light, which serves as the initiator for the radical reaction. asianpubs.org

In a broader context, the radical chlorination of β-picoline (3-methylpyridine) can lead to the formation of 2-chloro-5-(trichloromethyl)pyridine. google.com This process can be initiated by various free-radical initiators such as azo-bisisobutyronitrile (AIBN) or benzoyl peroxide. google.com The reaction mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of the pyridine, initiating a chain reaction with the chlorinating agent. numberanalytics.com

Optimization of Reaction Conditions and Process Parameters

The yield and selectivity of the synthesis of 2,3,6-trichloro-5-(chloromethyl)pyridine and its analogues are highly dependent on the careful control of reaction parameters.

Temperature plays a critical role in the chlorination of pyridine derivatives. For the synthesis of 2-chloro-5-trichloromethylpyridine from a 2-oxo-5-methyl-5,6-dihalopiperidine precursor, elevated temperatures in the range of 80 to 130°C are employed. epo.orggoogle.comgoogle.com In the subsequent ring chlorination of 2-chloro-5-(trichloromethyl)pyridine to yield a polychlorinated pyridine, a temperature of 175°C is utilized. asianpubs.org Gas-phase chlorination of β-picoline to produce 2-chloro-5-trichloromethyl pyridine is conducted at even higher temperatures, ranging from 300 to 500°C. googleapis.comgoogle.com

Pressure can also influence the outcome of the reaction. While many chlorination reactions are carried out at atmospheric pressure, elevated pressures can be used to control the reaction and improve yields in certain processes. google.com For instance, the chlorination of 2-chloro-5-(trichloromethyl)pyridine can be performed at pressures ranging from 1 to 30 bar. google.com

Reaction time is another crucial parameter that must be optimized. In the two-step synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine from 2-chloro-5-chloromethyl pyridine, the initial side-chain chlorination is carried out for 8 hours, followed by a 6-hour ring chlorination. asianpubs.org The residence time in gas-phase reactions is significantly shorter, typically ranging from 0.5 to 60 seconds. googleapis.com

Table 1: Influence of Temperature, Pressure, and Reaction Time on Chlorination Reactions

| Starting Material | Product | Temperature (°C) | Pressure | Reaction Time | Reference |

| 2-Oxo-5-methyl-5,6-dihalopiperidine | 2-Chloro-5-trichloromethylpyridine | 80 - 130 | Not Specified | Not Specified | epo.orggoogle.comgoogle.com |

| 2-Chloro-5-(trichloromethyl)pyridine | 2,3,6-Trichloro-5-(trichloromethyl)pyridine | 175 | Not Specified | 6 hours | asianpubs.org |

| β-Picoline | 2-Chloro-5-trichloromethyl pyridine | 300 - 500 | Not Specified | 0.5 - 60 seconds | googleapis.comgoogle.com |

| 2-Chloro-5-(trichloromethyl)pyridine | Polychlorinated Pyridine | 100 - 250 | 1 - 30 bar | Not Specified | google.com |

| 2-Chloro-5-chloromethyl pyridine | 2-Chloro-5-(trichloromethyl)pyridine | Reflux | Not Specified | 8 hours | asianpubs.org |

The choice of solvent, initiator, and chlorinating agent is critical for a successful synthesis.

Solvents: High-boiling point solvents are often preferred for these reactions. Trichlorobenzene is a commonly used solvent for the synthesis of 2-chloro-5-methylpyridine (B98176), which can then be further chlorinated. epo.orggoogle.comgoogle.com In some cases, halogenated organic additives like carbon tetrachloride are used as diluents. google.com For the side-chain chlorination of 2-chloro-methylpyridines, the reaction can be carried out in the presence of water, with pH control being a key factor. googleapis.com

Initiators: Radical initiators are essential for the side-chain chlorination. As mentioned, ultraviolet light can be used to initiate the reaction. asianpubs.org Chemical initiators such as benzoyl peroxide and azo-bisisobutyronitrile (AIBN) are also widely employed. google.com In some processes, decachloro butane (B89635) or octachlorobutene are used as free-radical forming initiators for the chlorination of pyridine compounds. google.com

Chlorinating Agents: Chlorine gas is a common chlorinating agent for both side-chain and ring chlorination. asianpubs.orgepo.orggoogle.comgoogle.com Other chlorinating agents include phosphorus oxychloride and phosgene (B1210022), which are used for the conversion of a 2-oxo-5-methyl-5,6-dihalopiperidine to 2-chloro-5-methylpyridine. epo.orggoogle.comgoogle.com

Table 2: Solvents, Initiators, and Chlorinating Agents in Pyridine Chlorination

| Reaction Type | Solvent | Initiator | Chlorinating Agent | Reference |

| Synthesis of 2-chloro-5-methylpyridine | Trichlorobenzene | Not Applicable | Phosphorus oxychloride, Phosgene | epo.orggoogle.comgoogle.com |

| Side-chain chlorination of 2-chloro-5-methylpyridine | Trichlorobenzene | Benzoyl peroxide | Chlorine gas | google.com |

| Ring chlorination of pyridine compounds | Carbon tetrachloride (diluent) | Decachloro butane, Octachlorobutene | Molecular chlorine | google.com |

| Side-chain chlorination of 2-chloro-5-chloromethyl pyridine | Not Specified | Ultraviolet light | Chlorine gas | asianpubs.org |

| Side-chain chlorination of 2-chloro-methylpyridine | Water | Radical initiator (e.g., AIBN, BPO) | Chlorine gas | googleapis.com |

Achieving high yields and selectivity is a primary goal in the synthesis of this compound and its analogues. One approach to enhance yield is the use of catalysts. For the ring chlorination of 2-chloro-5-(trichloromethyl)pyridine, tungsten(VI) chloride (WCl6) has been used as a catalyst. asianpubs.org

Controlling the pH is crucial for selective side-chain chlorination in aqueous media. For the chlorination of 2-chloro-methylpyridines, maintaining a pH between 0.5 and 3 prevents the formation of the unreactive hydrochloride salt of the pyridine and the ionization of elemental chlorine, both of which would halt the desired radical chlorination. googleapis.com

The choice of starting material and reaction pathway also significantly impacts the yield. For example, a method for producing 2-chloro-5-trichloromethyl pyridine from β-picoline in the gas phase reports yields of 30 to 60%. googleapis.comgoogle.com

Alternative and Emerging Synthetic Routes to Chloromethylated Pyridines

Research into alternative synthetic routes for chloromethylated pyridines aims to overcome challenges such as harsh reaction conditions, the use of toxic reagents, and the formation of unwanted byproducts.

One alternative approach involves the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide. This method proceeds via the formation of a 5-methylpyridine-2-benzoylate intermediate, followed by reaction with a chlorinating agent like phosphorus oxychloride to yield the desired product with a reported yield of 82.2%. guidechem.com

Another strategy focuses on the direct synthesis of 2-chloro-5-chloromethyl pyridine from 3-methylpyridine in a one-step reaction using a supported palladium chloride catalyst. patsnap.com This gas-phase reaction is carried out at high temperatures (around 280°C). patsnap.com

Furthermore, methods are being developed that avoid the direct chlorination of methyl groups. For instance, a multi-step synthesis of 2-chloro-5-methylpyridine starts from the condensation of propionaldehyde (B47417) and an acrylic ester. epo.orggoogle.com

Emerging methods also explore novel C-C bond formation strategies. A metal-free [3+3] annulation between enamines and β,β-dichloromethyl peroxides has been developed for the synthesis of polysubstituted pyridines. mdpi.com While not a direct route to the target compound, such methodologies showcase the ongoing innovation in pyridine synthesis. Additionally, Friedel-Crafts acylation of pyridines followed by reduction and chlorination presents another pathway to chloromethylated pyridines. google.com

Reactivity and Reaction Mechanisms of 2,3,6 Trichloro 5 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 5-position of the pyridine (B92270) ring acts as a reactive electrophilic site, analogous to a benzylic halide. Its reactivity is enhanced by the electron-withdrawing nature of the polychlorinated pyridine ring. This side-chain is primarily susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions.

Reaction with Various Nucleophiles (e.g., Amines, Thiols, Alcohols)

A variety of nucleophiles can displace the chloride ion from the chloromethyl group, leading to the formation of a diverse array of derivatives. The general reactivity pattern follows the nucleophilicity of the attacking species.

Amines: Primary and secondary amines react readily with the chloromethyl group to form the corresponding aminomethylpyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Thiols: Thiolates, which are potent sulfur nucleophiles, react efficiently to yield thioethers. These reactions are often performed under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity.

Alcohols: Alcohols and alkoxides can also serve as nucleophiles, although they are generally less reactive than amines or thiols. The reaction leads to the formation of ethers. The use of a strong base to generate the more nucleophilic alkoxide is often necessary to achieve good yields.

The table below illustrates the expected products from the reaction of 2,3,6-Trichloro-5-(chloromethyl)pyridine with representative nucleophiles.

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | R-NH₂ | Secondary Amine |

| Secondary Amine | R₂NH | Tertiary Amine |

| Thiol/Thiolate | R-SH / R-S⁻ | Thioether |

| Alcohol/Alkoxide | R-OH / R-O⁻ | Ether |

Note: This table represents expected reactivity based on established principles of Sₙ2 reactions.

Mechanistic Investigations of Side-Chain Functionalization

The functionalization of the side-chain proceeds via a classical Sₙ2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the side opposite to the chlorine atom (backside attack).

The key features of this mechanism are:

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom.

Stereochemistry: If the carbon were chiral, this mechanism would result in an inversion of stereochemistry.

Kinetics: The reaction typically follows second-order kinetics, being first order in both the substrate and the nucleophile.

The rate of this Sₙ2 reaction is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl chloride.

Nucleophilic Aromatic Substitution (SₙAr) on the Polychlorinated Pyridine Ring

The pyridine ring of this compound is highly electron-deficient due to the inductive effect of the nitrogen heteroatom and the four electron-withdrawing chlorine substituents (three on the ring and one on the methyl group). This electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution (SₙAr).

Regioselectivity and Positional Isomerism in Substitution Reactions

The positions of the chlorine atoms on the pyridine ring are not equivalent, leading to distinct regioselectivity in SₙAr reactions. The reactivity of halopyridines towards nucleophilic substitution is significantly higher at the positions ortho (2,6) and para (4) to the ring nitrogen. wuxibiology.com The positions meta (3,5) to the nitrogen are considerably less reactive. baranlab.org

In this compound, the available substitution sites are C2, C3, and C6.

C2 and C6 Positions: These positions are ortho to the ring nitrogen. Nucleophilic attack at these sites is highly favored because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. youtube.com

C3 Position: This position is meta to the ring nitrogen. The nitrogen atom cannot participate in the resonance stabilization of the negative charge in the intermediate formed upon attack at this position. wuxibiology.com Consequently, the C3-chloro substituent is significantly less reactive towards SₙAr.

Therefore, nucleophilic attack will occur preferentially at the C2 or C6 positions. The relative reactivity between C2 and C6 can be influenced by steric factors and the electronic effects of the other substituents, but both are significantly more reactive than the C3 position.

| Position on Pyridine Ring | Relation to Nitrogen | Expected SₙAr Reactivity | Rationale |

| C2 | ortho | High | Nitrogen stabilizes intermediate via resonance. |

| C6 | ortho | High | Nitrogen stabilizes intermediate via resonance. |

| C3 | meta | Very Low | Nitrogen cannot stabilize the intermediate via resonance. |

Note: This table outlines the predicted regioselectivity based on established electronic principles of SₙAr reactions on the pyridine ring.

Impact of Chlorine Substituents on Ring Reactivity

The presence of multiple chlorine atoms has a profound activating effect on the pyridine ring for SₙAr reactions. Each chlorine atom acts as an electron-withdrawing group through its inductive effect, further reducing the electron density of the aromatic ring. This enhanced electrophilicity facilitates the initial attack by a nucleophile, which is typically the rate-determining step in the SₙAr mechanism.

The cumulative effect of three ring-chlorine atoms, a chloromethyl group, and the ring nitrogen makes this compound a highly electron-deficient and reactive substrate for SₙAr. Its reactivity is substantially greater than that of mono- or dichloropyridines. This high degree of activation allows for substitutions to occur under milder conditions and with a broader range of nucleophiles than would be possible with less halogenated pyridines.

Mechanistic Pathways of Aromatic Substitution Reactions

The SₙAr reaction on the polychlorinated pyridine ring proceeds through a well-established two-step addition-elimination mechanism. youtube.com

Addition Step (Rate-Determining): A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (preferentially C2 or C6). This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial, and as discussed, it is significantly enhanced by the ability of the ortho/para nitrogen atom and other electron-withdrawing groups to delocalize the negative charge.

Elimination Step (Fast): The aromaticity of the ring is restored in a rapid subsequent step, where the leaving group (a chloride ion) is expelled from the Meisenheimer complex.

This pathway is distinct from other substitution mechanisms like Sₙ1 or benzyne pathways. The feasibility and rate of the SₙAr reaction are primarily governed by the stability of the Meisenheimer intermediate, which is why electron-withdrawing groups and the position of the ring nitrogen play such a critical role in directing the regiochemical outcome. youtube.com

Halogen Exchange Reactions (e.g., Chlorine-Fluorine Exchange) for Derivative Synthesis

Halogen exchange reactions are a pivotal method for the synthesis of fluorinated derivatives of this compound, particularly for the introduction of a trifluoromethyl group, which can significantly alter the compound's biological and chemical properties. While direct halogen exchange on the chloromethyl group of this compound is not extensively documented, the analogous transformation of the corresponding 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) is a well-established industrial process. This process typically involves the use of anhydrous hydrogen fluoride (B91410) (HF) at elevated temperatures and pressures.

The mechanism of this chlorine-fluorine exchange proceeds through a series of nucleophilic substitution reactions where fluoride ions replace the chlorine atoms on the trichloromethyl group. The reaction is often catalyzed by Lewis acids or transition metal catalysts.

A similar principle can be applied to other halogenated precursors. For instance, the synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine can be achieved by treating 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) with anhydrous hydrogen fluoride in the liquid phase at high temperatures and pressures, without the need for a catalyst epo.org. This reaction demonstrates the feasibility of exchanging both ring and side-chain chlorines for fluorine atoms.

The following table summarizes representative conditions for halogen exchange reactions on related polychlorinated pyridines:

| Precursor | Reagent(s) | Catalyst | Temperature (°C) | Pressure (psig) | Product | Reference |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | None | 170-200 | >200 | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | epo.org |

| 2-chloro-5-(trichloromethyl)pyridine (B1585791) | Potassium fluoride | Phase-transfer catalyst | Not specified | Not specified | 2-chloro-5-(trifluoromethyl)pyridine (B1661970) | |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | Mercuric oxide | <35 | Not specified | 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) |

It is important to note that the direct, selective monofluorination of the chloromethyl group in this compound to a fluoromethyl group presents a significant synthetic challenge due to the high reactivity of the starting material and the potential for over-fluorination.

Oxidation and Reduction Processes Involving the Pyridine Core and Chloromethyl Moiety

The oxidation and reduction of this compound can target either the pyridine ring or the chloromethyl side chain, leading to a variety of functionalized derivatives.

Oxidation:

The pyridine nitrogen is susceptible to oxidation to form the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent reactions.

The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. However, direct oxidation of the chloromethyl group is often challenging. A more common approach involves a two-step process: hydrolysis of the chloromethyl group to a hydroxymethyl group, followed by oxidation. The oxidation of pyridylcarbinols (hydroxymethylpyridines) to the corresponding aldehydes can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) jcsp.org.pk. Milder oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents would be employed.

| Substrate | Reagent | Product | Key Considerations |

| Pyridylcarbinol | Pyridinium chlorochromate (PCC) | Pyridine aldehyde | Prevents over-oxidation to the carboxylic acid. jcsp.org.pk |

| 2-pyridinemethanol | Sodium hypochlorite, TEMPO, KBr | 2-pyridine carboxaldehyde | Mild conditions and high yield. |

Reduction:

The reduction of this compound can also proceed at different sites. The chlorine atoms on the pyridine ring can be removed through hydrogenolysis, typically using a palladium catalyst and a hydrogen source. The selectivity of this dehalogenation can be influenced by the reaction conditions.

The chloromethyl group can be reduced to a methyl group. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or hydride reagents. For instance, the reduction of (chloromethyl)pyridines has been studied using triphenyltin hydride.

Selective reductive dechlorination of the pyridine ring has been demonstrated for the related compound 2,3,6-trichloro-5-(trifluoromethyl)pyridine using hydrazine in the presence of a weak base, yielding 2,5-dichloro-3-(trifluoromethyl)pyridine asianpubs.org.

Cyclization and Rearrangement Reactions of this compound

The bifunctional nature of this compound, possessing both a reactive chloromethyl group and an electrophilic pyridine ring, makes it a potential substrate for various cyclization and rearrangement reactions.

Cyclization:

Rearrangement:

Rearrangement reactions of highly substituted pyridines can occur under various conditions, though they are less common than substitution reactions. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution that could potentially occur in derivatives of this compound. For a Smiles rearrangement to take place, the chloromethyl group would first need to be converted into a suitable nucleophilic center, and a nucleofuge would need to be present on an adjacent ring system.

It is important to note that the high degree of chlorination on the pyridine ring may sterically hinder or electronically disfavor certain cyclization and rearrangement pathways.

| Reaction Type | General Reactants | Potential Product |

| Cyclization | Dinucleophile (e.g., ethylenediamine) | Fused heterocyclic system |

| Rearrangement | Derivative with appropriate functional groups | Isomeric pyridine derivative |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR analysis is used to identify the chemical environment of protons within a molecule. For the analogue 2,3,6-Trichloro-5-(trichloromethyl)pyridine (B6317128) (TCTCMP), the ¹H NMR spectrum was acquired in a deuterated chloroform (B151607) (CDCl₃) solution. asianpubs.org The spectrum is characterized by a single peak at 8.54 ppm, which is attributed to the lone proton attached to the pyridine (B92270) ring at the C-4 position. asianpubs.org The simplicity of the spectrum confirms the substitution pattern on the pyridine ring, leaving only one hydrogen atom.

Table 1: ¹H NMR Data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine

| Chemical Shift (ppm) | Assignment |

|---|---|

| 8.54 | Pyridine ring C-H proton |

| 7.26 | Residual proton of CDCl₃ (solvent) |

Data sourced from a study on TCTCMP, an analogue of the target compound. asianpubs.org

While NMR studies have been conducted on 2,3,6-Trichloro-5-(chloromethyl)pyridine and its analogues, specific ¹³C NMR data for the complete elucidation of the carbon skeleton are not extensively detailed in the available scientific literature. asianpubs.orgresearchgate.net This technique would be critical to assign the chemical shifts for each of the six carbon atoms in the molecule, including the five carbons of the pyridine ring and the one carbon of the chloromethyl or trichloromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is instrumental in identifying the functional groups present. The FT-IR spectrum of the analogue 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP), recorded using KBr pellets, shows several characteristic absorption bands. asianpubs.org These bands confirm the presence of the pyridine ring and the chlorine substituents.

Key absorption bands include the C-H stretching of the pyridine ring at 3087 cm⁻¹, and multiple C-C stretching vibrations characteristic of the pyridine ring between 1388 and 1568 cm⁻¹. asianpubs.org The C=N stretching vibrations are observed at 1327 and 1230 cm⁻¹. asianpubs.org The presence of chlorine atoms is confirmed by bands corresponding to C-Cl stretching on the pyridine ring and vibrations from the -CCl₃ group. asianpubs.org

Table 2: FT-IR Absorption Bands for 2,3,6-Trichloro-5-(trichloromethyl)pyridine

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3087 | ν(C-H) of pyridine ring |

| 1568, 1517, 1435, 1388 | ν(C-C) of pyridine ring |

| 1327, 1230 | ν(C=N) |

| 1182, 1094 | ν(C-Cl) of pyridine ring |

| 957 | δ(C-H) of pyridine ring |

| 806, 776, 675 | γ(C-Cl) of CCl₃ group |

Data sourced from a study on TCTCMP, an analogue of the target compound. asianpubs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Analysis of the analogue 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) by Gas Chromatography-Mass Spectrometry (GC-MS) provides clear evidence of its structure. asianpubs.org

The mass spectrum displays a molecular ion peak (M⁺) at an m/z of 296.84, which corresponds to the molecular weight of TCTCMP. asianpubs.org A characteristic isotopic peak is observed at m/z 298.86, which is typical for compounds containing multiple chlorine atoms. asianpubs.org A significant fragment ion is seen at m/z 261.83, corresponding to the loss of a single chlorine atom (M⁺-Cl), a common fragmentation pathway for chlorinated compounds. asianpubs.org

Table 3: Mass Spectrometry Data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine

| m/z | Assignment |

|---|---|

| 296.84 | Molecular ion peak (M⁺) |

| 298.86 | Isotopic peak of M⁺ |

| 261.83 | Fragment ion peak (M⁺-Cl) |

Data sourced from a study on TCTCMP, an analogue of the target compound. asianpubs.org

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure by mapping the electron density in a single crystal.

Detailed single-crystal X-ray diffraction studies have been successfully performed on derivatives, providing precise bond lengths, bond angles, and crystal packing information. A comprehensive study on 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) revealed its crystal structure. asianpubs.orgresearchgate.netasianpubs.org

Crystals of TCTCMP suitable for X-ray diffraction were obtained from a 1,2-dichloroethane (B1671644) solution. asianpubs.org The analysis confirmed that the compound crystallizes in the orthorhombic system with the space group Pbcm. asianpubs.orgasianpubs.org The unit cell parameters were determined with high precision.

Table 4: Crystal Structure Data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a | 8.3100(17) Å |

| b | 17.018(3) Å |

| c | 7.3160(15) Å |

| V (Volume) | 1034.6(4) ų |

| Z (Molecules/unit cell) | 4 |

Data sourced from a study on TCTCMP, an analogue of the target compound. asianpubs.orgasianpubs.org

Analysis of Molecular Conformation, Bond Distances, and Angles

In a study of 2,3,6-trichloro-5-(trichloromethyl)pyridine (TCTCMP) , X-ray diffraction analysis revealed that the compound crystallizes in the orthorhombic system with the space group Pbcm. asianpubs.orgasianpubs.org The bond distances and angles within this molecule are considered to be within normal ranges and align well with those of other reported polychloropyridines. researchgate.net

Key geometric parameters for TCTCMP are presented in the tables below.

Selected Bond Distances for 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) Data sourced from Zhu et al. (2013) asianpubs.org

| Bond | Distance (Å) |

|---|---|

| C(1)-C(2) | 1.375 |

| C(1)-N(1) | 1.309 |

| C(2)-C(3) | 1.385 |

| C(3)-C(4) | 1.381 |

| C(4)-C(5) | 1.388 |

| C(5)-N(1) | 1.325 |

| C(3)-C(6) | 1.516 |

| C(1)-Cl(1) | 1.716 |

| C(2)-Cl(2) | 1.717 |

| C(5)-Cl(3) | 1.712 |

Selected Bond Angles for 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) Data sourced from Zhu et al. (2013) asianpubs.org

| Bond | Angle (°) |

|---|---|

| N(1)-C(1)-C(2) | 123.6 |

| C(1)-C(2)-C(3) | 119.2 |

| C(2)-C(3)-C(4) | 119.3 |

| C(3)-C(4)-C(5) | 120.9 |

| N(1)-C(5)-C(4) | 122.3 |

| C(1)-N(1)-C(5) | 114.6 |

| N(1)-C(1)-Cl(1) | 115.4 |

| C(2)-C(1)-Cl(1) | 121.0 |

| C(1)-C(2)-Cl(2) | 119.7 |

| C(3)-C(2)-Cl(2) | 121.1 |

Further insights can be gained from the crystal structure of 2-chloro-5-(chloromethyl)pyridine (B46043) . In this molecule, the pyridine ring is observed to be almost planar. iucr.orgnih.gov A key structural feature is the orientation of the chloromethyl group; the chlorine atom of this substituent is offset from the plane of the ring, resulting in a Cl-C-C angle of 111.11(17)°. iucr.orgnih.govchemicalbook.com This deviation is significant for understanding the molecule's three-dimensional shape. This compound crystallizes in the monoclinic system, space group P21/c. iucr.orgresearchgate.net

Investigation of Intermolecular Interactions and Crystal Packing in Related Structures

The supramolecular assembly of crystals is governed by a network of intermolecular interactions. researchgate.net Analysis of the crystal packing of the aforementioned analog compounds provides a predictive framework for the interactions likely to be present in the solid state of this compound.

The crystal packing of 2-chloro-5-(chloromethyl)pyridine is distinctly characterized by the formation of molecular dimers through intermolecular C-H···N hydrogen bonds. iucr.orgnih.govresearchgate.net In this arrangement, a hydrogen atom from the pyridine ring of one molecule interacts with the nitrogen atom of an adjacent molecule. This hydrogen bonding is a primary factor in the stabilization of the crystal structure. iucr.orgresearchgate.net The molecules are linked to form centrosymmetric dimers, which then arrange into the larger crystal lattice. iucr.org

Given the polychlorinated nature of the target compound, it is also plausible that halogen-halogen interactions, specifically Cl···Cl contacts, could play a role in the crystal packing. acs.org Such interactions are common in chlorine-rich molecular crystals and can significantly influence their solid-state architecture. The interplay of these weak forces—hydrogen bonds and potential halogen bonds—would ultimately define the crystal packing of this compound.

Theoretical and Computational Chemistry Studies of 2,3,6 Trichloro 5 Chloromethyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of 2,3,6-trichloro-5-(chloromethyl)pyridine. researchgate.net DFT methods, such as B3LYP with a suitable basis set like 6-311G+(d,p), are frequently used to examine substituted pyridines. ias.ac.in For this compound, these calculations would reveal the distribution of electron density within the molecule.

Table 1: Calculated Electronic Properties of Substituted Pyridines (Illustrative) Note: This table is illustrative and based on general findings for substituted pyridines. Specific values for this compound would require dedicated calculations.

| Compound | Substituent Effects | Expected HOMO Energy (eV) | Expected LUMO Energy (eV) | Expected HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Pyridine (B92270) | Reference | -6.5 | -0.5 | 6.0 |

| 2-Chloropyridine | Electron-withdrawing | -6.7 | -0.8 | 5.9 |

| 3,5-Dichloropyridine | Strongly electron-withdrawing | -7.0 | -1.2 | 5.8 |

| This compound | Very strongly electron-withdrawing | Lower | Lower | Relatively Large |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving halogenated pyridines. researchgate.net Methods such as DFT can be used to map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states. youtube.comyoutube.com

For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr). The highly electron-deficient pyridine ring is susceptible to attack by nucleophiles. Computational studies can model the attack of a nucleophile at various positions on the ring, calculating the activation energies for each potential pathway. This allows for the prediction of the most likely site of substitution. The calculations would involve locating the transition state structure for the formation of the Meisenheimer-like intermediate and the subsequent departure of a chloride ion.

Another area of interest is the reactivity of the chloromethyl group, which can undergo nucleophilic substitution (SN2) reactions. Transition state calculations for the reaction of the chloromethyl group with a nucleophile would provide the activation barrier and reaction rate constants, offering a comparison with the reactivity of the ring positions. rsc.org These computational studies provide detailed mechanistic insights that are complementary to experimental observations. nih.gov

Prediction of Reactivity Patterns and Selectivity

The prediction of reactivity patterns and selectivity in halogenated pyridines is greatly aided by computational methods. jst.go.jp Quantitative Structure-Activity Relationship (QSAR) models, often built using descriptors derived from quantum chemical calculations, can predict the biological or chemical activity of compounds. nih.govresearchgate.net

For this compound, computational models can predict its reactivity towards various reagents. The calculated atomic charges, frontier orbital densities (HOMO and LUMO), and electrostatic potential can all serve as reactivity indices. ias.ac.in For electrophilic attack, the site with the highest electron density (least negative charge or highest HOMO density), likely the nitrogen atom, would be predicted as the most reactive. For nucleophilic attack, the carbon atoms with the most positive partial charge, influenced by the attached chlorine atoms, would be the predicted sites of reaction.

The relative reactivity of the different chlorine atoms on the ring can also be assessed. The chlorine at position 6 is often the most labile in SNAr reactions of polychlorinated pyridines due to the stabilizing effect of the adjacent nitrogen atom on the transition state. The chloromethyl group also presents a reactive site. Computational modeling can quantify the activation barriers for substitution at each of these positions, thus predicting the selectivity of a given reaction. Data-driven techniques using multivariate linear regression can also be employed to predict reaction rate constants based on descriptors for the catalyst, initiator, and solvent. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis (applicable to similar systems)

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations are highly valuable for studying the conformational flexibility of similar, larger systems containing halogenated pyridine moieties. nih.govnih.gov MD simulations model the movement of atoms over time, providing insights into the accessible conformations and the dynamics of the molecule. jst.go.jp

For a molecule like this compound, MD simulations could be used to study its interactions with other molecules, such as solvents or biological macromolecules. The simulation would show how the molecule orients itself and the specific non-covalent interactions it forms, such as halogen bonds. acs.org Halogen bonding, where a halogen atom acts as an electrophilic center, is an important interaction in many chemical and biological systems. mdpi.com MD simulations can provide information on the geometry and stability of these interactions. researchgate.netjst.go.jp

In the context of drug design, if a halogenated pyridine derivative were part of a larger, more flexible molecule, MD simulations would be essential for exploring its conformational landscape and how it binds to a target protein. nih.govdu.ac.ir These simulations can help to understand the dynamic nature of the binding process and provide a more realistic picture than static docking studies.

Structure-Reactivity Relationship Studies in Halogenated Pyridine Systems

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. nih.govnorthwestern.edu For halogenated pyridines, these studies are crucial for designing new compounds with desired properties. Computational methods play a key role in establishing these relationships by providing quantitative descriptors of molecular structure and electronics. wikipedia.org

In the case of this compound, SRR studies would focus on the effect of the number and position of chlorine atoms on the reactivity of the pyridine ring and the chloromethyl group. By computationally comparing a series of chlorinated pyridines, trends in properties like pKa, reduction potential, and susceptibility to nucleophilic attack can be established. nih.gov For instance, increasing the number of chlorine atoms generally increases the acidity of the pyridinium (B92312) ion and makes the ring more susceptible to nucleophilic attack.

Environmental Fate and Degradation Pathways of Chlorinated Pyridine Derivatives

Photolytic Degradation Mechanisms of Halogenated Pyridines

Photolytic degradation, or photolysis, is a significant abiotic process that contributes to the breakdown of halogenated pyridines in the environment through the action of sunlight. While specific photolytic data for 2,3,6-trichloro-5-(chloromethyl)pyridine is limited, the behavior of related chlorinated pyridines provides insight into its potential photodegradation pathways. For instance, the nitrification inhibitor nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine] is anticipated to degrade more rapidly in the presence of light. nih.gov

Studies on 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a common metabolite of the insecticide chlorpyrifos (B1668852), have shown that its photodegradation in aqueous solutions follows pseudo-first-order kinetics. researchgate.net The rate of TCP photolysis is dependent on the wavelength of light, increasing at wavelengths below 300 nm, and is also influenced by the pH of the solution. researchgate.net The degradation rate and quantum yield of TCP increase with pH, reaching a maximum at pH 5 and above. researchgate.net The photolysis of TCP can proceed through both hydrolytic and reductive dechlorination, leading to the formation of dichlorodihydroxypyridine isomers and other reductive dechlorination products. researchgate.net The presence of substances like hydrogen peroxide can enhance the rate of photolytic degradation by generating hydroxyl radicals. researchgate.net The photolysis of another pesticide, chloropicrin (B1668804) (trichloronitromethane), in the presence of simulated sunlight leads to the formation of phosgene (B1210022) and nitrosyl chloride. researchgate.net

The introduction of a halogen substituent to the pyridine (B92270) ring generally increases its resistance to degradation compared to the parent pyridine molecule. wikipedia.orgchempanda.com However, photolysis remains a key mechanism for the environmental dissipation of these compounds.

Hydrolytic Stability and Formation of Degradation Products

Hydrolysis is another critical abiotic degradation pathway for chlorinated pyridines, involving the reaction of the compound with water, which can lead to the cleavage of chemical bonds. The hydrolytic stability of these compounds can vary significantly depending on their specific structure and the environmental conditions.

For nitrapyrin [2-chloro-6-(trichloromethyl)pyridine], hydrolysis is a rapid process and is not significantly affected by changes in pH. nih.gov The primary degradation product of nitrapyrin through hydrolysis is 6-chloropicolinic acid (6-CPA), which is formed by the hydrolysis of the trichloromethyl group. nih.govwikipedia.org This metabolite, 6-CPA, is more mobile in soil than the parent compound. epa.gov

The chloromethyl group in this compound is also susceptible to hydrolysis, which would likely lead to the formation of the corresponding alcohol, (2,3,6-trichloropyridin-5-yl)methanol. Further degradation of this and other chlorinated pyridines can occur, though the rates and pathways are specific to the compound and conditions. For example, chlorpyrifos is stable in neutral and acidic aqueous solutions but is susceptible to alkaline hydrolysis. researchgate.net

Microbial Biodegradation Processes

The biodegradation of chlorinated pyridine derivatives by microorganisms is a crucial process in their environmental detoxification. A variety of bacteria and fungi have been identified that can metabolize these compounds, often utilizing them as a source of carbon and nitrogen. tandfonline.com

Numerous microbial strains have been isolated and identified for their ability to degrade chlorinated pyridines. The degradation of pyridine and its derivatives can be carried out by various bacteria. nih.gov For instance, the ammonia-oxidizing bacterium Nitrosomonas europaea is capable of oxidizing nitrapyrin to 6-chloropicolinic acid. sigmaaldrich.com A bacterial strain identified as Cupriavidus sp. DT-1 has been shown to degrade both the insecticide chlorpyrifos and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), using them as a sole carbon source. nih.gov Another bacterium, Pseudomonas sp. strain ATCC 700113, was isolated from soil with a history of chlorpyrifos application and can mineralize TCP. researchgate.net A microbial consortium from dryland soil, dominated by the aerobic TCP-degrading bacteria Ochrobactrum and the dechlorination bacteria Delftia, was found to effectively degrade TCP under anaerobic conditions. nih.gov

Fungal species also play a significant role in the biodegradation of these compounds. A fungal strain, Cladosporium cladosporioides Hu-01, has been identified for its high efficiency in degrading chlorpyrifos and its metabolite TCP. plos.org A fungal consortium consisting of JAS1 and JAS4 strains, isolated from paddy field soil, has also demonstrated the ability to completely degrade chlorpyrifos and TCP. researchgate.net

Table 1: Examples of Microbial Strains Involved in the Degradation of Chlorinated Pyridines

| Microbial Strain | Degraded Compound(s) | Reference(s) |

|---|---|---|

| Nitrosomonas europaea | Nitrapyrin | sigmaaldrich.com |

| Cupriavidus sp. DT-1 | Chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP) | nih.gov |

| Pseudomonas sp. ATCC 700113 | 3,5,6-trichloro-2-pyridinol (TCP) | researchgate.net |

| Ochrobactrum and Delftia (consortium) | 3,5,6-trichloro-2-pyridinol (TCP) | nih.gov |

| Cladosporium cladosporioides Hu-01 | Chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP) | plos.org |

| Fungal consortium (JAS1 and JAS4) | Chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP) | researchgate.net |

The biochemical pathways for the degradation of chlorinated pyridines generally involve initial transformation steps such as hydroxylation, dechlorination, and subsequent ring cleavage. The specific pathway is dependent on the microorganism and the structure of the pyridine derivative. nih.gov

In the case of unsubstituted pyridine, the degradation pathway in Arthrobacter sp. strain 68b involves a direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system without prior hydroxylation. nih.govasm.org However, for many substituted pyridines, particularly hydroxypyridines and pyridinecarboxylic acids, degradation proceeds through hydroxylated intermediates. tandfonline.com

The degradation of chlorpyrifos by Cupriavidus sp. DT-1 begins with the hydrolysis of the insecticide to TCP. nih.gov This is followed by successive dechlorination to 2-pyridinol, which then undergoes pyridine ring cleavage and further degradation. nih.gov The degradation of TCP by a microbial consortium under anaerobic conditions was found to involve both reductive and hydrolytic dechlorination mechanisms. nih.gov In the degradation of chlorpyrifos by the fungus Cladosporium cladosporioides Hu-01, a transient accumulation of TCP is observed, which is then further metabolized. plos.org

The primary metabolite of nitrapyrin in both plants and soil is 6-chloropicolinic acid (6-CPA). nih.gov This metabolite can be further degraded through hydroxylation, leading to the breaking of the pyridine ring, and microbial mineralization. epa.gov

Kinetic studies provide valuable information on the rate at which chlorinated pyridines are degraded in the environment. The soil half-life of nitrapyrin, for example, can range from less than 3 days to 77 days, depending on factors such as soil type and temperature. nih.gov

The degradation of chlorpyrifos and its metabolite TCP by the fungal strain Cladosporium cladosporioides Hu-01 has been shown to follow first-order kinetics. plos.org Inoculation with this strain significantly reduced the half-lives of both chlorpyrifos and TCP compared to non-inoculated controls. plos.org Similarly, the inoculation of soil with Cupriavidus sp. DT-1 resulted in a degradation rate of 100% for chlorpyrifos and 94.3% for TCP, compared to 28.2% and 19.9% in uninoculated soil, respectively. nih.gov A microbial consortium from dryland soil was able to metabolize 97% of an initial 100 mg/L concentration of TCP within 20 hours under anaerobic conditions. nih.gov

Table 2: Kinetic Data for the Biodegradation of Chlorinated Pyridines

| Compound | Microbial Strain/Consortium | System | Degradation Rate/Half-life | Reference |

|---|---|---|---|---|

| Nitrapyrin | Soil microorganisms | Soil | Half-life: <3 to 77 days | nih.gov |

| Chlorpyrifos | Cladosporium cladosporioides Hu-01 | Liquid culture | Follows first-order kinetics | plos.org |

| 3,5,6-trichloro-2-pyridinol (TCP) | Cladosporium cladosporioides Hu-01 | Liquid culture | Follows first-order kinetics | plos.org |

| Chlorpyrifos | Cupriavidus sp. DT-1 | Soil | 100% degradation | nih.gov |

| 3,5,6-trichloro-2-pyridinol (TCP) | Cupriavidus sp. DT-1 | Soil | 94.3% degradation | nih.gov |

| 3,5,6-trichloro-2-pyridinol (TCP) | Microbial consortium | Dryland soil (anaerobic) | 97% degradation of 100 mg/L in 20 hours | nih.gov |

Applications and Industrial Significance As a Chemical Intermediate

Role as a Precursor in Agrochemical Synthesis

Chlorinated and fluorinated pyridine (B92270) derivatives are foundational to the development of fourth-generation pesticides, which are characterized by high efficiency and low toxicity. While a wide array of these pyridine compounds serve as crucial intermediates, the specific synthetic pathways to major agrochemicals often begin with less chlorinated precursors.

The synthesis of many modern pesticides relies on pyridine-based intermediates. However, for several widely-used products, the key building blocks are typically less substituted pyridines than 2,3,6-trichloro-5-(chloromethyl)pyridine.

Imidacloprid and Acetamiprid : These prominent neonicotinoid insecticides are synthesized from the key intermediate 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP). chembk.com CCMP serves as the foundational structure upon which the rest of the molecule is assembled to create these widely used products for pest control. chembk.com

Fluazinam and Fluopicolide : The synthesis of these fungicides depends on the intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). alfa-chemical.com DCTF itself is produced from its precursor, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), through a fluorination process. alfa-chemical.comguidechem.com

Fluazifop : This herbicide is synthesized from key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.gov

The subject compound, this compound, does not appear in common synthesis routes for these specific pesticides. Instead, a related compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) (TCTCMP), is synthesized from 2-chloro-5-chloromethyl pyridine (CCMP) via a two-step chlorination process and is noted for its application in preparing other pesticides. asianpubs.orgasianpubs.org

A critical transformation in agrochemical synthesis is the conversion of a trichloromethyl (–CCl₃) group on a pyridine ring to a trifluoromethyl (–CF₃) group. This is typically achieved through a halogen exchange reaction, most often by reacting the trichloromethyl compound with hydrogen fluoride (B91410) (HF). nih.govgoogle.com The resulting trifluoromethylpyridines are highly valuable intermediates for a variety of crop protection products. nih.govjst.go.jp

The general pathway involves:

Chlorination : A starting material, such as 3-picoline (3-methylpyridine) or a chlorinated picoline derivative, undergoes exhaustive chlorination of the methyl group to form a trichloromethyl group (–CCl₃). nih.govgoogleapis.com

Fluorination : The resulting trichloromethylpyridine is then treated with a fluorinating agent, like HF, often in the presence of a catalyst, to replace the chlorine atoms with fluorine, yielding the trifluoromethylpyridine (–CF₃) derivative. nih.govgoogle.com

For example, the highly sought-after intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) is produced by the vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine. nih.gov Similarly, 2,3,6-trichloro-5-(trichloromethyl)pyridine is identified as a precursor for synthesizing 2,3,6-trichloro-5-(trifluoromethyl)pyridine, a compound noted for its role in developing pesticides. asianpubs.org This established chemical pathway underscores the industrial method for creating the biologically active trifluoromethyl group on the pyridine core.

Key Pyridine Intermediates in Agrochemical Synthesis

| Pyridine Intermediate | Abbreviation | Resulting Pesticide(s) | Source(s) |

|---|---|---|---|

| 2-chloro-5-(chloromethyl)pyridine | CCMP | Imidacloprid, Acetamiprid | chembk.com |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | DCTF | Fluazinam, Fluopicolide | alfa-chemical.com |

| 2-chloro-5-(trifluoromethyl)pyridine | 2,5-CTF | Fluazifop | nih.gov |

| 2-chloro-6-(trichloromethyl)pyridine | CTC | Chlorfenapyr, Picoxystrobin | huimengchem.cnjubilantingrevia.com |

Intermediate in Pharmaceutical Synthesis

Polychlorinated pyridine derivatives are important structural motifs in medicinal chemistry. asianpubs.orgnih.gov The inclusion of chlorine atoms can significantly modify a molecule's pharmacokinetic properties, and over 250 FDA-approved drugs contain chlorine. nih.gov These compounds serve as versatile intermediates for creating more complex Active Pharmaceutical Ingredients (APIs). mdpi.com While the broader class of chlorinated pyridines is well-established in pharmaceutical research and development, specific applications for this compound are not prominently documented in publicly available literature. However, research is ongoing to explore the potential of related compounds, such as 2,3,6-trichloro-5-(trifluoromethyl)pyridine, as precursors for drug development.

Contribution to the Synthesis of Advanced Functional Materials

Pyridine and its derivatives are utilized as catalysts and reactants in the creation of innovative materials, including specialty chemicals and components for electronics. imarcgroup.com The unique chemical properties of the pyridine ring enable its use in forming coordination complexes and other reactive applications relevant to materials science. imarcgroup.com For instance, related compounds like polychloroanilines have been investigated as new functional materials with potential applications in modified electrodes, pH sensors, and gas separation membranes. researchgate.net While the potential exists, specific, documented contributions of this compound to the synthesis of advanced functional materials are not widely reported.

Economic and Industrial Impact in the Specialty Chemical Sector

The pyridine and pyridine derivatives market is a significant segment of the specialty chemical sector, with a global market size estimated at USD 1.27 billion in 2024 and projected to grow to USD 1.87 billion by 2030. grandviewresearch.com The market's growth is strongly driven by demand from its primary end-use industries: agrochemicals and pharmaceuticals. globenewswire.comchemanalyst.com

The agrochemical sector is the largest consumer, accounting for approximately 38-43% of the pyridine market share. chemanalyst.comkbvresearch.com This demand is fueled by the global need for effective crop protection solutions to ensure food security. imarcgroup.com The Asia-Pacific region, particularly China and India, represents the largest market due to its strong chemical manufacturing base and high demand for agrochemicals. grandviewresearch.comglobenewswire.com

The economic impact of intermediates like this compound is tied to their position in the value chain of these high-demand products. As precursors to other high-value intermediates and, ultimately, to final commercial goods, their production is integral to the broader economic health of the specialty chemical industry.

Pyridine Market Overview

| Metric | Value/Trend | Source(s) |

|---|---|---|

| Global Market Size (2024) | ~$1.27 Billion USD | grandviewresearch.com |

| Projected Global Market Size (2030) | ~$1.87 Billion USD | grandviewresearch.com |

| Projected CAGR (2025-2030) | ~7.3% | grandviewresearch.com |

| Largest End-Use Sector | Agrochemicals (~38%) | chemanalyst.com |

| Dominant Geographic Market | Asia-Pacific | grandviewresearch.comglobenewswire.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,6-Trichloro-5-(chloromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via chlorination of pyridine derivatives. A two-step approach is common:

Initial Chlorination : Reacting 2-chloro-5-chloromethylpyridine (CCMP) with chlorine under UV light at reflux (e.g., 8 hours in CCl₄) .

Catalytic Chlorination : Using catalysts like WCl₆ at 175°C for 6 hours to achieve full substitution .

-

Key Factors : Reaction temperature, catalyst selection, and chlorine flow rate critically impact yield. Excess chlorine and controlled UV exposure minimize side products .

- Data Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Cl₂, UV, CCl₄, reflux | ~75% |

| 2 | WCl₆, 175°C | ~85% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C-Cl stretches at 806–675 cm⁻¹) .

- NMR : ¹H NMR (8.54 ppm for pyridine protons) confirms substitution patterns .

- X-ray Crystallography : Resolves crystal structure (orthorhombic system, space group Pbcm) and intramolecular interactions (e.g., C–H···Cl) .

- Best Practices : Combine multiple techniques to cross-validate purity and structure.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Critical Precautions :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .

- Avoid skin contact; wash immediately with water if exposed .

- Store in cool, dry conditions away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies during catalytic chlorination?

- Methodology :

- Catalyst Screening : Compare Lewis acids (e.g., WCl₆ vs. FeCl₃) to optimize selectivity .

- Kinetic Studies : Monitor reaction progress via GC-MS to identify intermediates and side reactions .

- Controlled Variables : Maintain consistent chlorine flow and temperature to reduce variability .

Q. What role do steric and electronic effects play in the regioselectivity of nucleophilic substitution reactions?

- Mechanistic Insight :

- The chloromethyl group at C5 is sterically hindered, favoring substitution at C2 or C6 .

- Electron-withdrawing Cl groups activate the pyridine ring, directing nucleophiles to meta/para positions .

- Experimental Design : Use DFT calculations to map electrostatic potentials and predict reactive sites .

Q. How do intramolecular interactions in the crystal lattice affect the compound’s stability and reactivity?

- Structural Analysis :

- X-ray data reveals weak C–H···Cl interactions (2.89–3.12 Å), stabilizing the lattice .

- Implications : Enhanced thermal stability (decomposition >200°C) due to dense packing .

- Table : Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | Pbcm |

| a, b, c (Å) | 8.31, 17.02, 7.32 |

| V (ų) | 1034.6 |

Contradictions and Data Gaps

- Chlorination Efficiency : Some studies report incomplete chlorination without WCl₆, while others achieve full substitution using FeCl₃ . Further investigation into catalyst electronic effects is needed.

- Biological Activity : Limited data exists on the compound’s bioactivity compared to analogs like 2,3,6-trichloro-5-(trifluoromethyl)pyridine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.